molecular formula C19H24Cl2N4O4 B065464 1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride CAS No. 176915-29-0

1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride

Cat. No. B065464
CAS RN: 176915-29-0
M. Wt: 443.3 g/mol
InChI Key: FONXPJGFZAKNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride, commonly known as PADMA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of PADMA is not yet fully understood, but it is believed to involve DNA intercalation, which is the process by which a molecule inserts itself between the base pairs of DNA. This can result in the disruption of DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
PADMA has been found to exhibit a range of biochemical and physiological effects, including DNA damage, apoptosis, and inhibition of cell proliferation. In addition, PADMA has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in these areas.

Advantages and Limitations for Lab Experiments

One advantage of using PADMA in lab experiments is its ability to exhibit cytotoxic effects against cancer cells, making it a potential candidate for the development of new cancer treatments. However, one limitation of using PADMA is its potential toxicity, which can vary depending on the concentration used and the type of cell being studied.

Future Directions

There are several future directions for the study of PADMA, including further investigation of its mechanism of action, its potential use in combination with other anticancer agents, and its potential use in the treatment of other diseases, such as Alzheimer's disease. In addition, further studies are needed to determine the optimal concentration and dosing regimen for PADMA in various types of cells and tissues.

Synthesis Methods

The synthesis of PADMA involves several steps, including the reaction of 4-methoxy-1-nitro-9-acridinone with N,N-dimethyl-1,3-propanediamine, followed by oxidation and hydrochloride salt formation. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

PADMA has been studied for its potential use in a variety of scientific research applications, including cancer research, antimicrobial activity, and DNA intercalation studies. In cancer research, PADMA has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In antimicrobial studies, PADMA has been found to exhibit activity against several types of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

176915-29-0

Product Name

1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride

Molecular Formula

C19H24Cl2N4O4

Molecular Weight

443.3 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride

InChI

InChI=1S/C19H22N4O4.2ClH/c1-21(2)11-6-12-22(24)19-13-7-4-5-8-14(13)20-18-16(27-3)10-9-15(17(18)19)23(25)26;;/h4-5,7-10,24H,6,11-12H2,1-3H3;2*1H

InChI Key

FONXPJGFZAKNLM-UHFFFAOYSA-N

SMILES

CN(C)CCCN(C1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)[N+](=O)[O-])O.Cl.Cl

Canonical SMILES

CN(C)CCCN(C1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)[N+](=O)[O-])O.Cl.Cl

Other CAS RN

176915-29-0

synonyms

N-(3-dimethylaminopropyl)-N-(4-methoxy-1-nitro-acridin-9-yl)hydroxylam ine dihydrochloride

Origin of Product

United States

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